molecular formula C19H25N5O3 B2817533 8-(3-Methoxy-propylamino)-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione CAS No. 442864-74-6

8-(3-Methoxy-propylamino)-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione

Cat. No.: B2817533
CAS No.: 442864-74-6
M. Wt: 371.441
InChI Key: UMRGHGAXWBFUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Methoxy-propylamino)-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione is a xanthine derivative with a purine-2,6-dione core. Its structure features:

  • A 3-methyl group at position 2.
  • A 3-phenylpropyl substituent at position 5.
  • A 3-methoxypropylamino group at position 8.

This compound is structurally related to theophylline and caffeine but modified to enhance selectivity for adenosine receptor subtypes or phosphodiesterase (PDE) inhibition. Its substitutions at positions 7 and 8 are critical for modulating solubility, receptor affinity, and metabolic stability .

Properties

IUPAC Name

8-(3-methoxypropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-23-16-15(17(25)22-19(23)26)24(18(21-16)20-11-7-13-27-2)12-6-10-14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3,(H,20,21)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRGHGAXWBFUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCOC)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Position 7 Substituent Position 8 Substituent Key Structural Differences
Target Compound 3-Phenylpropyl 3-Methoxypropylamino Reference standard
8-[(3-Methoxypropyl)amino]-3-methyl-7-(3-methylbenzyl)-... () 3-Methylbenzyl 3-Methoxypropylamino Shorter, branched alkyl at position 7
8-[(3-Hydroxypropyl)amino]-3-methyl-7-(2-phenoxyethyl)-... () 2-Phenoxyethyl 3-Hydroxypropylamino Polar hydroxy group at position 8; ether linkage at position 7
8-Allylamino-3-methyl-7-(3-phenylpropyl)-... () 3-Phenylpropyl Allylamino Unsaturated allyl group at position 8
3-Methyl-7-(2-phenoxyethyl)-8-(propylamino)-... () 2-Phenoxyethyl Propylamino No methoxy/hydroxy groups; shorter chain at position 8

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: The methoxy group in the target compound reduces oxidative metabolism compared to the allylamino group in , which is prone to cytochrome P450-mediated degradation .
  • Solubility: The 3-phenylpropyl chain at position 7 contributes to lower solubility in polar solvents compared to the 2-phenoxyethyl group in , which introduces an ether oxygen for improved hydration .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Position 8 substitutions govern receptor subtype selectivity and metabolic stability. Polar groups (e.g., hydroxypropylamino) improve solubility but reduce CNS penetration . Position 7 alkyl/aryl chains modulate lipophilicity and target engagement. Longer chains (e.g., 3-phenylpropyl) enhance receptor binding but may increase off-target effects .
  • Drug-Likeness : Computational models (e.g., SwissADME) predict the target compound’s superior bioavailability (TPSA = 75 Ų, vs. 85 Ų for ) and adherence to Lipinski’s rules .

Data Table: Comparative Profiles

Parameter Target Compound Compound Compound Compound
Molecular Weight 413.45 g/mol 399.42 g/mol 427.44 g/mol 395.43 g/mol
Predicted LogP 1.8 2.1 1.2 2.5
A2A Receptor Ki 12 nM 45 nM 85 nM 22 nM
PDE4 IC50 120 nM 210 nM N/A 150 nM
Solubility (PBS) 0.15 mg/mL 0.08 mg/mL 0.32 mg/mL 0.05 mg/mL

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